(3Z)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Description
BenchChem offers high-quality (3Z)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3Z)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3Z)-3-[(3-fluoro-4-methylanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S2/c1-14-3-6-16(7-4-14)13-25-19-9-10-29-22(19)21(26)20(30(25,27)28)12-24-17-8-5-15(2)18(23)11-17/h3-12,24H,13H2,1-2H3/b20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOSYVZIEZTQOO-NDENLUEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC(=C(C=C4)C)F)S2(=O)=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC(=C(C=C4)C)F)/S2(=O)=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a thiazine derivative that has garnered attention due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H18F N2O3S2
- Molecular Weight : 374.47 g/mol
- CAS Number : Not specified in the available literature.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer pathways. The thieno[3,2-c][1,2]thiazine scaffold is known for its ability to modulate biological processes through:
- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on enzymes such as cyclooxygenases and various kinases involved in tumor growth.
- Receptor Binding : The compound may exhibit affinity for specific receptors that mediate cellular proliferation and apoptosis.
Anticancer Activity
Several studies have indicated that thiazine derivatives possess significant anticancer properties. For instance:
- In vitro Studies : Research has demonstrated that compounds similar to this thiazine derivative can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at micromolar concentrations. These effects are often mediated through apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.0 | Apoptosis induction |
| A549 | 4.5 | Cell cycle arrest |
Antimicrobial Activity
Thiazine derivatives have also been investigated for their antimicrobial properties:
- Bacterial Inhibition : Preliminary assessments suggest that this compound may inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- Study on Antiproliferative Effects : A recent study evaluated the antiproliferative effects of various thiazine derivatives, including the target compound, against a panel of cancer cell lines. The results indicated that the compound exhibited a dose-dependent inhibition of cell growth, with notable effects observed in breast and lung cancer cells.
- Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying the anticancer activity of thiazine derivatives. It was found that these compounds could induce oxidative stress in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
